Nitroethylene

概要

説明

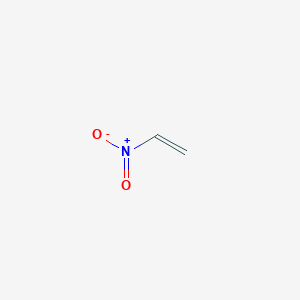

Nitroethylene, also known as nitroethene, is a liquid organic compound with the chemical formula C₂H₃NO₂. It is the simplest nitroalkene, characterized by an unsaturated carbon chain with at least one double bond and a nitro group (NO₂). This compound is a highly reactive compound and serves as a useful intermediate in the production of various other chemicals .

準備方法

Synthetic Routes and Reaction Conditions

Nitroethylene can be synthesized through several methods:

Reaction of Nitromethane with Formaldehyde: This method involves reacting nitromethane with formaldehyde or paraformaldehyde to form 2-nitroethanol, which then undergoes an E2 acid-catalyzed dehydration reaction to produce this compound.

Thermal Dehydration of 2-Nitroethanol: Another method involves the thermal dehydration of 2-nitroethanol in the presence of phthalic anhydride.

Industrial Production Methods

In industrial settings, this compound is typically produced in large quantities by the aforementioned methods. The compound is often stored as a standard solution in common solvents like benzene, which helps maintain its stability for extended periods when refrigerated .

化学反応の分析

[4+2] Cycloaddition (Diels-Alder Reaction)

Nitroethylene acts as a dienophile in Diels-Alder reactions due to its electron-deficient double bond. It reacts with conjugated dienes to form six-membered nitro-substituted cycloadducts:

- Cyclopentadiene forms a stable adduct at low temperatures (up to 90% yield) .

- Spiroheptadiene and substituted dienes (e.g., 5-(methoxymethyl)cyclopentadiene) also yield adducts, which are valuable intermediates in natural product synthesis .

Example Reaction: Table 1: [4+2] Cycloaddition Partners and Yields

| Diene | Product | Yield (%) | Conditions |

|---|---|---|---|

| Cyclopentadiene | Nitrocyclohexene | 90 | -78°C, benzene |

| Spiroheptadiene | Spirocyclic nitro adduct | 85 | RT, THF |

| 1,3-Cyclohexadiene | Bicyclic nitro compound | 78 | 0°C, CH₂Cl₂ |

[3+2] Cycloaddition

This compound participates in 1,3-dipolar cycloadditions with nitrones, yielding isoxazolidine derivatives. A DFT study revealed exo-selectivity (90% preference) due to electronic and steric factors .

Example Reaction with Nitrones: Key Factors:

- Electron-withdrawing groups (e.g., -NO₂) on nitrones enhance electrophilicity, lowering activation barriers .

- Steric hindrance directs regioselectivity toward the less substituted position .

Domino Cycloadditions

This compound engages in tandem reactions, such as sequential [4+2]/[3+2] cycloadditions. For example:

- Initial [4+2] reaction with a chiral vinyl ether.

- Subsequent [3+2] cycloaddition with dimethyl fumarate at -78°C .

Michael Addition

This compound is a potent Michael acceptor, reacting with enolates, amines, and indoles. Organocatalytic asymmetric Michael additions to aldehydes yield γ²-amino acid precursors with >95% enantiomeric excess (ee) .

Catalytic System:

Example Reaction: Table 2: Substrate Scope for Asymmetric Michael Addition

| Aldehyde | Product Yield (%) | ee (%) |

|---|---|---|

| n-Pentanal | 95 | >95 |

| 3-Phenylpropanal | 92 | 94 |

| Cyclohexanecarboxaldehyde | 88 | 93 |

Addition to Radicals and Electrophiles

- Radical Additions: Initiated by γ-rays or t-butyl peroxide, this compound polymerizes at -78°C. Termination requires HBr/HCl to stabilize the polymer .

- Electrophilic Aromatic Substitution: In triflic acid, this compound forms diprotonated intermediates that react with arenes (e.g., benzene) to yield diarylated oximes .

Catalytic Hydrogenation

This compound’s nitro group is reduced to an amine using H₂/Pd or Pt catalysts:

Electrophilic Activation in Acidic Media

In strong acids (e.g., HF or H₂SO₄), this compound forms diprotonated nitronates or N,N-dihydroxyiminium ions , which react with arenes to form triarylethanone oximes or diarylamines .

Example Pathway:

- Protonation of this compound in HF.

- Electrophilic attack on benzene.

- Formation of 1,2,2-triarylethan-1-one oxime (30–78% yield) .

Surface Reactions on Silicon

On Si(100)-2×1 surfaces, this compound undergoes [4+2] cycloaddition with low activation energy (1.07–5.23 kcal/mol). The product isomerizes to a stable oxo-bridged structure .

Environmental Chemistry

This compound is an intermediate in the selective catalytic reduction (SCR) of NO₂ by ethylene over H-ferrierite, ultimately forming N₂ .

Reaction Challenges and Stability Considerations

科学的研究の応用

Organic Synthesis

Nitroethylene serves as a versatile building block in organic chemistry. Its stability and reactivity make it an ideal candidate for various synthetic pathways.

- Reactivity in Organic Reactions : this compound can undergo several reactions, including Diels-Alder cycloadditions and Michael additions. These reactions are essential for constructing complex organic molecules efficiently. For example, it has been utilized in the synthesis of γ-amino acids through prolinamide-catalyzed reactions, demonstrating its utility in creating biologically relevant compounds .

- Synthesis of Fluorescent Probes : Recent advances have shown that this compound derivatives can be modified to create fluorescent probes for biological applications. These probes are particularly useful for imaging hypoxic conditions in tumors, where they exhibit significant fluorescence enhancement upon reduction by nitroreductase enzymes .

Medicinal Chemistry

The incorporation of this compound into drug design has led to promising developments in medicinal chemistry.

- Antitumor Agents : this compound derivatives have been explored as potential antitumor agents. Their ability to selectively target hypoxic tumor cells makes them valuable in cancer therapy. Studies have demonstrated that certain nitro-containing compounds can be activated specifically in hypoxic environments, leading to localized therapeutic effects .

- Drug Metabolism Studies : this compound is also used in studies related to drug metabolism. Its structural characteristics allow researchers to investigate the metabolic pathways of various drugs, providing insights into their pharmacokinetics and potential toxicity .

Fluorescent Probes for Biological Imaging

The development of this compound-based fluorescent probes has opened new avenues for biomedical research.

- Imaging Hypoxia : this compound derivatives have been engineered to serve as sensitive fluorescent probes for imaging hypoxia in living organisms. These probes exhibit low toxicity and high sensitivity, making them suitable for in vivo applications. For instance, one study reported a detection limit of 7.08 ng/mL when imaging hypoxia levels using a this compound-derived probe .

- Case Study - HeLa Cells : In experiments involving HeLa cells, this compound-based probes demonstrated a significant increase in fluorescence intensity upon reduction by nitroreductase, allowing researchers to visualize hypoxic regions effectively .

Comparative Table of Applications

作用機序

The reactivity of nitroethylene is primarily due to the presence of the nitro group, which acts as an electron-withdrawing group. This makes the molecule highly electrophilic, allowing it to participate in various addition reactions. The nitro group also stabilizes the transition state during these reactions, facilitating the formation of the desired products .

類似化合物との比較

Nitroethylene can be compared with other nitroalkenes, such as:

2-Nitropropene: Similar to this compound, 2-nitropropene is highly reactive and participates in similar addition reactions.

β-Nitrostyrene: This compound also undergoes addition reactions, but the presence of a phenyl group can affect its reactivity and the types of products formed.

This compound’s simplicity and high reactivity make it unique among nitroalkenes, allowing it to serve as a versatile intermediate in various chemical reactions.

生物活性

Nitroethylene, a compound characterized by the presence of a nitro group attached to an ethylene backbone, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is synthesized through various organic reactions and has been noted for its reactivity and stability. Its structure allows it to participate in electrophilic reactions, making it a valuable intermediate in organic synthesis. The nitro group () is known for its electron-withdrawing properties, which significantly influence the biological activity of nitro-containing compounds.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound derivatives have been shown to inhibit various enzymes, including those involved in metabolic pathways. The presence of the nitro group can enhance interactions with nucleophilic sites on proteins, leading to enzyme inhibition.

- Antimicrobial Properties : Several studies indicate that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism often involves the disruption of cellular processes through interaction with microbial enzymes.

- Anticancer Activity : this compound and its derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism typically involves binding to DNA and inhibiting replication and protein synthesis.

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined as follows:

| Compound | MIC against S. aureus (μM) | MIC against P. aeruginosa (μM) |

|---|---|---|

| This compound A | 20 | 30 |

| This compound B | 15 | 25 |

These results suggest that variations in the structure of this compound can lead to significant differences in antimicrobial potency .

2. Anticancer Activity

Research on the anticancer properties of this compound derivatives revealed promising results against breast cancer cell lines. The following table summarizes the IC50 values obtained from MTT assays:

| Compound | IC50 (μM) against Breast Cancer Cells |

|---|---|

| This compound C | 10 |

| This compound D | 5 |

Flow cytometry analysis indicated that treatment with these compounds led to apoptosis in cancer cells, confirming their potential as therapeutic agents .

Biological Activity Data

Recent studies have highlighted various biological activities associated with nitro-containing compounds, particularly focusing on their pharmacological properties:

- Antineoplastic : Nitro compounds have shown efficacy in inhibiting tumor growth through mechanisms involving DNA interaction and enzyme inhibition.

- Antibiotic : The ability to inhibit bacterial growth has been well-documented, with specific derivatives showing enhanced activity against resistant strains.

- Anti-inflammatory : Some nitro fatty acids derived from this compound exhibit anti-inflammatory properties by modulating cellular signaling pathways .

特性

IUPAC Name |

1-nitroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO2/c1-2-3(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMXALUWKZHYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26618-70-2 | |

| Record name | Ethene, nitro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26618-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0075235 | |

| Record name | 1-Nitroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3638-64-0 | |

| Record name | Ethene, nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3638-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003638640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nitroethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。